4-(Hydroxymethyl)benzohydrazide hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 4-(Hydroxymethyl)benzohydrazide hydrochloride is defined by its systematic chemical formula C8H11ClN2O2, which reflects the addition of hydrochloric acid to the parent 4-(Hydroxymethyl)benzohydrazide compound. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for substituted benzohydrazides, where the hydroxymethyl group occupies the para position relative to the hydrazide carbonyl functionality. The parent compound, 4-(Hydroxymethyl)benzohydrazide, possesses the molecular formula C8H10N2O2 with a molecular weight of 166.18 daltons.
The structural representation using Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as O=C(NN)C1=CC=C(CO)C=C1, which clearly delineates the benzene ring substitution pattern and functional group arrangements. The compound's architecture features a benzene ring core with two distinct substituents: a hydroxymethyl group (-CH2OH) at the para position and a hydrazide group (-CONHNH2) attached to the ring carbon. This substitution pattern creates a molecule with both hydrogen bonding donor and acceptor capabilities, significantly influencing its solid-state packing and conformational preferences.
The Chemical Abstracts Service registry number for the parent compound is 58855-42-8, while the hydrochloride salt maintains its own distinct identifier within chemical databases. The molecular descriptor number MFCD09751997 further confirms the compound's unique structural identity within established chemical information systems. The presence of the hydroxymethyl substituent introduces additional conformational flexibility compared to simpler benzohydrazide derivatives, as the CH2OH group can adopt various rotational conformations around the C-C bond connecting it to the aromatic ring.
Properties
IUPAC Name |
4-(hydroxymethyl)benzohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-8(12)7-3-1-6(5-11)2-4-7;/h1-4,11H,5,9H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYRYWLOJBKOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzohydrazide hydrochloride typically involves the reaction of 4-(Hydroxymethyl)benzoic acid with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-(Hydroxymethyl)benzohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the hydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 4-(Carboxymethyl)benzohydrazide, while reduction of the hydrazide group produces 4-(Hydroxymethyl)benzylamine.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor for synthesizing various hydrazone derivatives, which are known for their biological activities. It can be modified to create new compounds with enhanced properties .
- Reagent in Organic Reactions : It acts as a reagent in several organic reactions, facilitating the formation of more complex structures necessary for drug development and other applications.
Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of 4-(Hydroxymethyl)benzohydrazide exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain hydrazone derivatives derived from this compound possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Investigations into the anticancer properties of hydrazone derivatives suggest that they may inhibit cancer cell proliferation. The structure-activity relationship studies indicate that modifications to the benzohydrazide framework can enhance its efficacy against specific cancer types .
Medical Applications
- Therapeutic Agent Exploration : Ongoing research is assessing the potential of 4-(Hydroxymethyl)benzohydrazide hydrochloride as a therapeutic agent for various diseases, including diabetes and cancer. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer’s .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)benzohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)benzoic acid
- 4-(Hydroxymethyl)benzylamine
- N′-Benzylidene-2-(hydroxymethyl)benzohydrazide
Uniqueness
4-(Hydroxymethyl)benzohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Biological Activity
4-(Hydroxymethyl)benzohydrazide hydrochloride, a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol, is significant in various biological and pharmaceutical applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
The compound is characterized by a hydroxymethyl group attached to a benzohydrazide structure. It can be synthesized through several methods, including microwave-assisted hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperatures. The versatility in synthesis contributes to its diverse applications in medicinal chemistry and materials science.
Antibacterial Properties
Research has indicated that 4-(Hydroxymethyl)benzohydrazide hydrochloride exhibits notable antibacterial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on several enzymes, particularly cholinesterases. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. The inhibition was characterized as mixed-type, with IC50 values indicating significant potency:
- AChE Inhibition : IC50 = 19.1 µM
- BuChE Inhibition : IC50 = 24.5 µM
These findings suggest that 4-(Hydroxymethyl)benzohydrazide hydrochloride may have applications in treating neurodegenerative diseases like Alzheimer's disease by modulating cholinergic signaling .
The mechanism underlying the biological activities of 4-(Hydroxymethyl)benzohydrazide hydrochloride involves interactions with specific molecular targets. For instance, its ability to inhibit laccase—a copper-containing enzyme involved in various biochemical processes—has been documented. The compound's structure allows it to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, affecting enzyme activity and potentially mitigating pathogen effects .
Case Studies and Research Findings
- Antibacterial Activity : A study highlighted the synthesis of various hydrazone derivatives from 4-(Hydroxymethyl)benzohydrazide hydrochloride, demonstrating their enhanced antibacterial properties compared to the parent compound. These derivatives showed improved MIC values against resistant bacterial strains, indicating the potential for developing new antibiotics .
- Neuroprotective Effects : Another research effort focused on the dual inhibition of AChE and BuChE by derivatives of this compound. The findings suggested that these derivatives could serve as lead compounds for developing drugs aimed at enhancing cognitive function in neurodegenerative conditions .
Q & A
What are the optimal synthetic routes for 4-(hydroxymethyl)benzohydrazide hydrochloride, and how can reaction efficiency be validated?
Basic
The compound can be synthesized via condensation of 4-(hydroxymethyl)benzoic acid derivatives with hydrazine hydrochloride under acidic conditions. Key steps include controlling pH (e.g., using HCl) and refluxing in ethanol to drive the reaction to completion. Reaction progress should be monitored via thin-layer chromatography (TLC) or NMR to confirm intermediate formation. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to remove unreacted hydrazine .
Advanced
For high-purity yields, consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE) approaches. Validate efficiency via high-resolution mass spectrometry (HRMS) and quantify residual reactants via HPLC with UV detection (λ = 254 nm). Comparative analysis of byproducts using LC-MS can identify competing side reactions, such as over-alkylation or oxidation of the hydroxymethyl group .
How can structural elucidation of 4-(hydroxymethyl)benzohydrazide hydrochloride be performed to resolve ambiguities in crystallographic data?
Basic
Employ Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups:
- N-H stretching (3200–3300 cm⁻¹ for hydrazide).
- C=O stretching (~1650 cm⁻¹ for amide carbonyl).
- O-H bending (broad peak ~3400 cm⁻¹ for hydroxymethyl).
Supplement with ¹H and ¹³C NMR in DMSO-d₆ to assign protons (e.g., hydrazide NH at δ 9.5–10.5 ppm) and carbons (amide C=O at δ ~165 ppm) .
Advanced
For unresolved stereochemistry or polymorphism, perform single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds between hydrazide NH and chloride ions). Compare experimental data with density functional theory (DFT)-optimized structures (B3LYP/6-311++G** basis set) to validate bond angles and torsional strain .
What computational strategies are suitable for predicting the biological activity of 4-(hydroxymethyl)benzohydrazide derivatives?
Advanced
Use molecular docking (AutoDock4 or Schrödinger Suite) to model interactions with target receptors (e.g., enzymes with hydrazide-binding pockets). Incorporate receptor flexibility by allowing sidechain rotations in binding sites. Validate docking poses via molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns to assess binding stability. Cross-reference results with pharmacophore models to prioritize derivatives for synthesis .
How can conflicting toxicity data for hydrazide derivatives be reconciled in preclinical studies?
Advanced
Address discrepancies by:
- Conducting Ames tests (with/without metabolic activation) to assess mutagenicity.
- Comparing in vitro cytotoxicity (IC₅₀) across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.
- Performing metabolite profiling (LC-MS/MS) to detect reactive intermediates like diazonium ions, which may explain hepatotoxicity observed in rodent models .
What methodologies are effective for tracking the metabolic fate of 4-(hydroxymethyl)benzohydrazide hydrochloride in vivo?
Advanced
Use isotope-labeled analogs (e.g., ¹³C-hydroxymethyl group) and track metabolites via liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). For enzymatic oxidation studies, incubate the compound with liver microsomes (human/rat) and monitor formation of 4-(hydroxymethyl)benzenediazonium (HMBD) ion using UV-Vis spectroscopy (λ = 280 nm). Correlate findings with in silico CYP450 isoform affinity predictions .
How should researchers design experiments to evaluate the stability of 4-(hydroxymethyl)benzohydrazide hydrochloride under varying storage conditions?
Basic
Conduct accelerated stability studies:
- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
- Assess degradation via HPLC purity assays at 0, 1, 3, and 6 months.
- Monitor hygroscopicity by dynamic vapor sorption (DVS) to identify moisture-induced hydrolysis .
Advanced
Use quantum mechanical calculations (QM-MM) to predict degradation pathways (e.g., hydrolysis of the hydrazide bond). Validate with forced degradation studies (acid/alkali, oxidative stress) and characterize degradants via NMR and HRMS. Develop stability-indicating methods using charged aerosol detection (CAD) for non-UV-active impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
